molecular formula C20H24N2O2 B323723 4-methoxy-N'-(1-phenylhexylidene)benzohydrazide

4-methoxy-N'-(1-phenylhexylidene)benzohydrazide

Katalognummer: B323723
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: UEULODJADDRXCV-XUTLUUPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide is an organic compound with the molecular formula C20H24N2O2 It is a derivative of benzohydrazide and features a methoxy group and a phenylhexylidene moiety

Eigenschaften

Molekularformel

C20H24N2O2

Molekulargewicht

324.4 g/mol

IUPAC-Name

4-methoxy-N-[(E)-1-phenylhexylideneamino]benzamide

InChI

InChI=1S/C20H24N2O2/c1-3-4-6-11-19(16-9-7-5-8-10-16)21-22-20(23)17-12-14-18(24-2)15-13-17/h5,7-10,12-15H,3-4,6,11H2,1-2H3,(H,22,23)/b21-19+

InChI-Schlüssel

UEULODJADDRXCV-XUTLUUPISA-N

SMILES

CCCCCC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2

Isomerische SMILES

CCCCC/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=CC=CC=C2

Kanonische SMILES

CCCCCC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 1-phenylhexanal. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and the phenylhexylidene moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-methoxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
  • 4-methoxy-N’-(3-phenyl-2-propenylidene)benzohydrazide
  • 4-methyl-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide

Uniqueness

4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide is unique due to its specific structural features, such as the methoxy group and the phenylhexylidene moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.